

In Vitro Anti-Cancer Profile of YW2065: A Technical Overview

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Compound of Interest

Compound Name: YW2065

Cat. No.: B611910

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Introduction

YW2065, a novel pyrazole-4-carboxamide derivative, has emerged as a promising anti-cancer agent, particularly in the context of colorectal cancer (CRC). In vitro studies have elucidated its potent anti-proliferative and pro-apoptotic effects, which are attributed to a unique dual mechanism of action. This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of **YW2065**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

YW2065 exerts its anti-cancer effects through the simultaneous modulation of two critical signaling pathways: the Wnt/ β -catenin pathway and the AMP-activated protein kinase (AMPK) pathway.^{[1][2][3]}

1. Inhibition of the Wnt/ β -catenin Signaling Pathway: The dysregulation of the Wnt/ β -catenin pathway is a well-established driver of CRC tumorigenesis. **YW2065** effectively inhibits this pathway by stabilizing Axin-1, a key scaffolding protein in the β -catenin destruction complex.^{[1][2][3]} This stabilization enhances the proteasomal degradation of β -catenin, a central

oncogenic driver in many cancers. The potent inhibitory effect of **YW2065** on the Wnt/ β -catenin signaling pathway is demonstrated by its low nanomolar IC50 value.[\[4\]](#)

2. Activation of AMP-activated Protein Kinase (AMPK): Concurrent with Wnt/ β -catenin inhibition, **YW2065** activates AMPK, a crucial energy sensor and tumor suppressor.[\[1\]](#)[\[2\]](#)[\[3\]](#) AMPK activation can inhibit cancer cell growth through various mechanisms, including the suppression of anabolic pathways and the induction of apoptosis and cell cycle arrest. This dual functionality distinguishes **YW2065** from other Wnt inhibitors and suggests a broader therapeutic potential.

Quantitative Analysis of In Vitro Anti-Cancer Effects

The anti-cancer efficacy of **YW2065** has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Wnt/ β -catenin Signaling Inhibition

Assay	Metric	Value	Reference
Wnt/ β -catenin Pathway Assay	IC50	2.3 nM	[4]

Table 2: Anti-Proliferative Activity in Colorectal Cancer Cell Lines

Cell Line	Assay	Metric	Value (μ M)
HCT-116	MTT Assay	IC50	Data not available
SW480	MTT Assay	IC50	Data not available

Table 3: Induction of Apoptosis in Colorectal Cancer Cell Lines

Cell Line	Treatment	Apoptotic Cells (%)
HCT-116	Control	Data not available
HCT-116	YW2065	Data not available
SW480	Control	Data not available
SW480	YW2065	Data not available

Table 4: Cell Cycle Analysis in Colorectal Cancer Cell Lines

Cell Line	Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
HCT-116	Control	Data not available	Data not available	Data not available
HCT-116	YW2065	Data not available	Data not available	Data not available
SW480	Control	Data not available	Data not available	Data not available
SW480	YW2065	Data not available	Data not available	Data not available

Note: Specific quantitative data for anti-proliferative activity, apoptosis, and cell cycle analysis from the primary study by Yang et al. (2019) were not publicly available in the searched resources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **YW2065**'s in vitro anti-cancer effects.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Colorectal cancer cell lines (e.g., HCT-116, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with various concentrations of **YW2065** or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
- **MTT Incubation:** After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with **YW2065** at the desired concentration for a specified time.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
- **Staining:** Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

- **Cell Treatment and Harvesting:** Cells are treated with **YW2065** as described for the apoptosis assay and then harvested.
- **Fixation:** Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

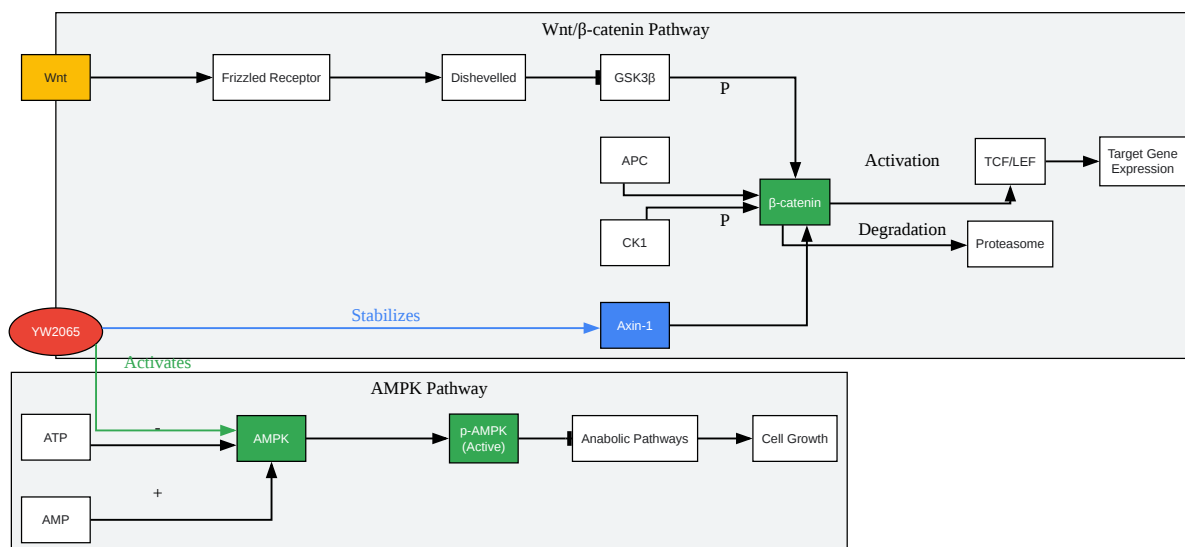
- **Staining:** The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide in the dark.
- **Flow Cytometry Analysis:** The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

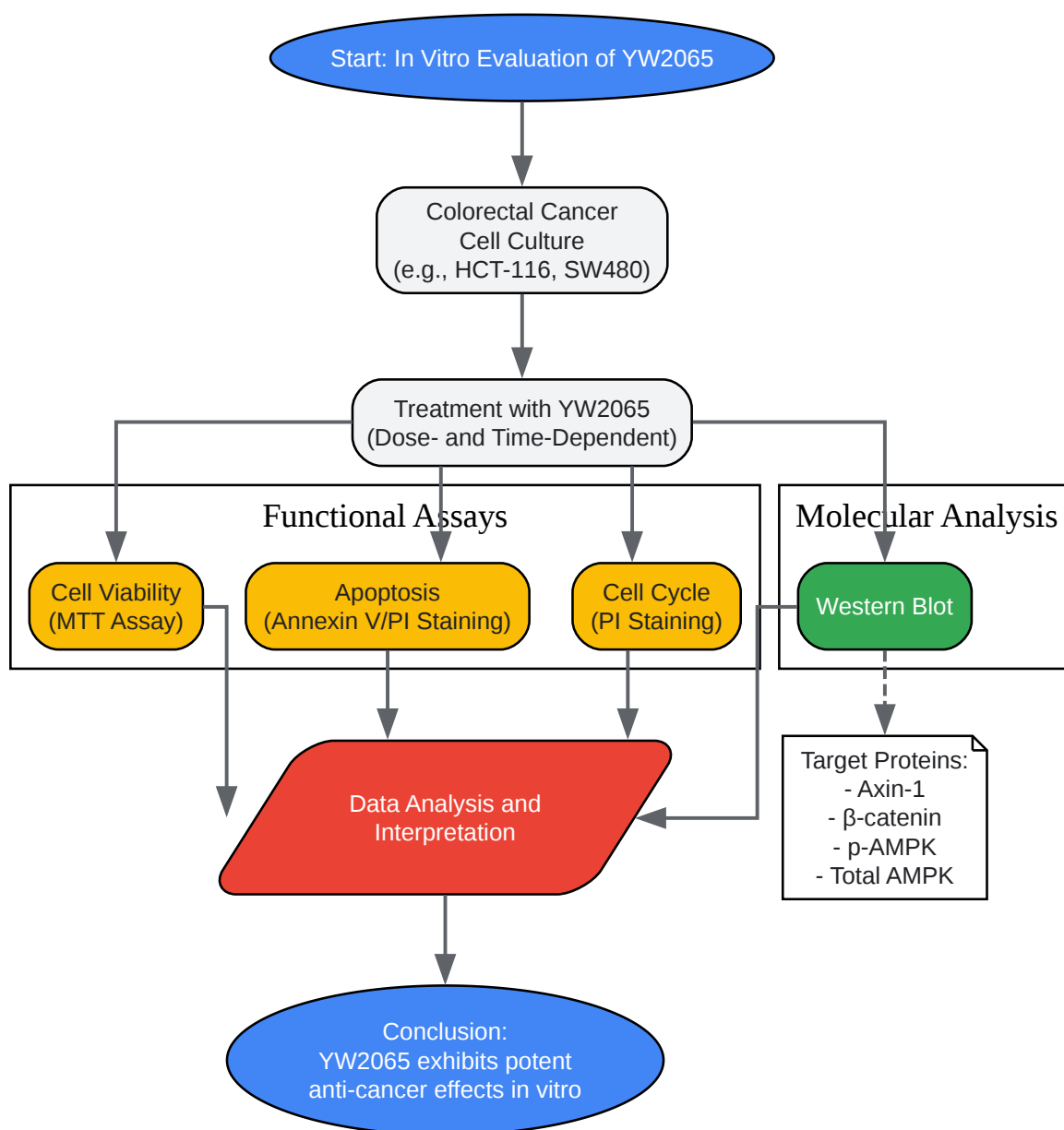
Western Blot Analysis

- **Protein Extraction:** Cells treated with **YW2065** are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Axin-1, β -catenin, phosphorylated-AMPK, total-AMPK, and a loading control like β -actin or GAPDH).
- **Detection:** After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways





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